Nordeoxycholic acid
Overview
Description
Nordeoxycholic acid is a metabolite of the bile acid norcholic acid and a 23-carbon derivative of deoxycholic acid . It is a derivative of Deoxycholic acid (DC); the bile acid metabolized to mostly ester glucuronides and hydroxylated derivatives .
Molecular Structure Analysis
Nordeoxycholic acid has the molecular formula C23H38O4 . The InChIKey of Nordeoxycholic acid is PLRQOCVIINWCFA-AHFDLSHQSA-N . The Canonical SMILES representation is CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C .Scientific Research Applications
Crystal Structures and Inclusion Compounds : Nordeoxycholic acid demonstrates a robust structural motif in inclusion crystals, forming various organic compounds. This motif is based on a cyclic hydrogen bond network and steric complementarity in the lipophilic parts, indicating its potential in crystal engineering (Sugahara, Sada, & Miyata, 1999).
Enantioresolution and Host Frameworks : Studies on nordeoxycholic acid show that it forms host frameworks with channels where aliphatic alcohols are accommodated. This enantioresolution, related to the four-location model, indicates its application in molecular separation and analysis (Kato et al., 2003).
Flexibility of Host Frameworks : Nordeoxycholic acid, with a shorter side chain than deoxycholic acid, forms inclusion crystals with various organic substances. The drastic increase in the flexibility of its open host frameworks, due to slight chemical modifications, is notable for crystal engineering (Kato, Sugahara, Tohnai, Sada, & Miyata, 2004).
Intestinal Absorption and Metabolism : The intestinal absorption and hepatic and intestinal bacterial biotransformations of nordeoxycholic acid were explored in rats. Unlike C24 bile acid, which is secreted by rat liver as its taurine conjugate, nordeoxycholic acid appeared predominantly in the unconjugated form (Nakatomi, Kihira, Kuramoto, & Hoshita, 1985).
Hepatobiliary Transport in Rats : Nordeoxycholic acid has been studied for selective hepatobiliary transport in mutant rats with a canalicular transport defect. This research provides insights into its potential role in liver function and bile acid metabolism (Elferink, de Haan, Lambert, Hagey, Hofmann, & Jansen, 1989).
Future Directions
Norursodeoxycholic acid (norUDCA) is a promising drug for a range of cholestatic liver and bile duct disorders . It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of norUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .
properties
IUPAC Name |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQOCVIINWCFA-AHFDLSHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nordeoxycholic acid | |
CAS RN |
53608-86-9 | |
Record name | 23-Nordeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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